molecular formula C8H6F5NO B031639 4-(Pentafluoroethoxy)aniline CAS No. 717-85-1

4-(Pentafluoroethoxy)aniline

Cat. No. B031639
CAS RN: 717-85-1
M. Wt: 227.13 g/mol
InChI Key: MDODMMABKXPUEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(Pentafluoroethoxy)aniline often involves complex chemical reactions. For example, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, is achieved from 4-trifluoromethoxy aniline using bromine and hydrogen peroxide as brominating agents (Ding Zhi-yuan, 2011). Another related synthesis involves the direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline, followed by a palladium-catalyzed coupling process (Jianqing Li et al., 2012).

Molecular Structure Analysis

The molecular structure of aniline derivatives, including those similar to 4-(Pentafluoroethoxy)aniline, is characterized by specific functional groups attached to the aniline ring. These groups can significantly influence the compound’s reactivity and physical properties. For instance, coordination of anilines to pentaammineosmium(II) leads to various regioselective, chemospecific, and stereospecific reactions, highlighting the impact of molecular structure on chemical behavior (S. Kolis et al., 1996).

Chemical Reactions and Properties

Aniline derivatives participate in a wide range of chemical reactions. For example, the electrochemical synthesis of polymers based on aniline derivatives demonstrates the versatility of these compounds in forming complex structures with diverse applications (Leyla Shahhosseini et al., 2016). The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol also exemplifies the complex chemical reactions involving aniline derivatives (Wen Zi-qiang, 2007).

Physical Properties Analysis

The physical properties of aniline derivatives can be significantly influenced by their molecular structure. For example, liquid crystals of 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups exhibit unique properties like stable smectic B and A phases (S. Miyajima et al., 1995).

Chemical Properties Analysis

The chemical properties of aniline derivatives are diverse and highly dependent on the substituents on the aniline ring. For instance, the eco-friendly synthesis of 4-(Phenylamino)pent-3-en-2-one using ZnCl2/Natural Phosphate demonstrates the potential for green chemistry applications in synthesizing aniline derivatives (L. Laasri et al., 2021).

Scientific Research Applications

  • Polymers based on derivatives of aniline, including 4-(Pentafluoroethoxy)aniline, have been shown to improve energy conversion efficiency in dye-sensitized solar cells. This is particularly true for polymers based on (4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline), which offer a significant improvement compared to platinum counter electrodes (Shahhosseini et al., 2016).

  • Polyaniline (PANi) is recognized for its numerous intrinsic redox states, making it a promising candidate for electroactive materials. This is due to its environmental stability, processability, and redox properties (Kang et al., 1998).

  • Aniline derivatives exhibit unique properties when integrated into matrices like PVA (polyvinyl alcohol). For instance, 4-(phenyldiazenyl)aniline in PVA shows high polarizing efficiency and anisotropic thermal and electrical conductivity (Shahab et al., 2017).

  • Dendrimers based on 4-(n-octyloxy)aniline derivatives demonstrate potential for creating novel organic materials with mesogenic properties, indicating their suitability for advanced material applications (Morar et al., 2018).

  • In medical applications, aniline derivatives are used in sensor technology, such as in nonenzymatic glucose sensors. Poly(aniline) is used as an active sensing element due to its pH-dependent properties influenced by reactive substituents (Shoji & Freund, 2001).

  • Liquid crystal materials derived from aniline derivatives, including 4-trifluoromethyl and 4-trifluoromethoxy aniline, show stable smectic phases and are used in advanced display technologies (Miyajima et al., 1995).

  • In the field of pharmacology and toxicology, fluorinated anilines, such as 4-fluorinated anilines, are studied for their potential bioactivation to reactive benzoquinoneimines, which is important for understanding drug interactions and toxicity (Rietjens & Vervoort, 1991).

Future Directions

The future directions for “4-(Pentafluoroethoxy)aniline” could involve its use in the synthesis of new compounds and materials. For instance, a study on fluorinated neonicotinoids (which includes compounds similar to “4-(Pentafluoroethoxy)aniline”) suggests potential applications as control agents for insects transmitting tropical diseases . Furthermore, research on polyaniline, a related compound, indicates potential applications in sensors, drug delivery, anti-corrosion materials, and more .

properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6/h1-4H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDODMMABKXPUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490110
Record name 4-(Pentafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentafluoroethoxy)aniline

CAS RN

717-85-1
Record name 4-(Pentafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R da Silva Mesquita, A Kyrylchuk, I Grafova… - PLoS …, 2020 - journals.plos.org
Anopheles darlingi is the main vector of malaria in Brazil, characterized by a high level of anthropophilia and endophagy. Imidacloprid, thiacloprid, and acetamiprid are the most …
Number of citations: 16 journals.plos.org

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